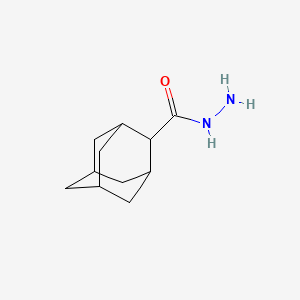

Adamantane-2-carbohydrazide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

adamantane-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c12-13-11(14)10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCWVYCZEHVIDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Adamantane 2 Carbohydrazide and Its Derivatives

Established Synthetic Routes to Adamantane-2-carbohydrazide

The synthesis of the foundational molecule, this compound, is a multi-step process that begins with a suitable adamantane (B196018) precursor. This process is analogous to the well-documented synthesis of its isomer, adamantane-1-carbohydrazide (B96139). mdpi.commedipol.edu.trsemanticscholar.org

Esterification Precursors

The common starting point for the synthesis is adamantan-2-one, which can be converted into adamantane-2-carboxylic acid. researchgate.net This carboxylic acid is the key precursor that must be activated for the subsequent reaction with hydrazine (B178648). The standard method for this activation is esterification.

The adamantane-2-carboxylic acid is typically reacted with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). mdpi.commedipol.edu.tr This reaction yields the corresponding methyl or ethyl ester of adamantane-2-carboxylic acid. This conversion to an ester is a critical step as it transforms the carboxylic acid into a more reactive derivative suitable for nucleophilic attack by hydrazine.

Hydrazine Hydrate (B1144303) Condensation Strategies

Once the ester precursor is obtained, the central carbohydrazide (B1668358) moiety is formed through condensation with hydrazine hydrate (N₂H₄·H₂O). mdpi.commedipol.edu.tr The ester is typically dissolved in a suitable solvent, often an alcohol like ethanol, and then reacted with hydrazine hydrate. mdpi.comsemanticscholar.org The reaction mixture is usually heated under reflux to drive the reaction to completion. mdpi.com In this nucleophilic acyl substitution reaction, the hydrazine displaces the alkoxy group (-OR) of the ester to form the more stable this compound.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound and its subsequent derivatives is influenced by several factors. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the use of catalysts. For instance, in the condensation reactions to form hydrazone derivatives, absolute ethanol is frequently used as the solvent, and the mixture is refluxed for several hours. researchgate.netnih.gov The use of a catalytic amount of a strong acid, such as glacial acetic acid or sulfuric acid, can accelerate the formation of hydrazones and lead to higher yields. researchgate.net Upon completion of the reaction, the product often precipitates from the solution upon cooling, allowing for straightforward isolation by filtration. researchgate.netnih.gov Recrystallization from a suitable solvent like ethanol is a common method to obtain the final product in high purity. nih.gov

Synthesis of N'-(Adamantan-2-ylidene)hydrazide Derivatives

This compound serves as a versatile building block for the synthesis of a wide array of hydrazone derivatives. These derivatives are typically prepared through condensation reactions with various carbonyl compounds.

Condensation Reactions with Carbonyl Compounds (e.g., 2-adamantanone (B1666556), substituted benzaldehydes)

The primary method for synthesizing N'-(Adamantan-2-ylidene)hydrazide derivatives involves the condensation of a carbohydrazide with an aldehyde or a ketone. nih.govresearchgate.net A notable example is the reaction between a benzohydrazide (B10538) and 2-adamantanone. In a typical procedure, equimolar amounts of the benzohydrazide and 2-adamantanone are heated under reflux in ethanol. nih.gov This reaction yields N'-(adamantan-2-ylidene)benzohydrazide. nih.gov

Similarly, this compound can be reacted with substituted benzaldehydes to generate a diverse library of derivatives. The reaction conditions are comparable, involving heating the reactants in an alcoholic solvent. researchgate.net The electronic nature of the substituents on the benzaldehyde (B42025) can influence the reaction rate and yield.

A specific example is the synthesis of N′-(adamantan-2-ylidene)-2,4-dichlorobenzohydrazide and N′-(adamantan-2-ylidene)-3,4,5-trimethoxybenzohydrazide, which have been successfully synthesized and characterized. researchgate.net

Diversification through Aromatic and Heteroaromatic Aldehydes/Ketones

The synthetic utility of this condensation reaction extends to a broad range of aromatic and heteroaromatic aldehydes and ketones, allowing for significant structural diversification. This versatility is crucial for tuning the chemical and physical properties of the final compounds. For example, N′-(Adamantan-2-ylidene)thiophene-2-carbohydrazide was synthesized by reacting a thiophene-2-carbohydrazide (B147627) with 2-adamantanone. nih.gov This demonstrates the feasibility of incorporating heterocyclic rings into the final structure, which is a common strategy in medicinal chemistry to introduce new biological activities. The reaction of adamantane-1-carbohydrazide with 5-nitrothiophene-2-carboxaldehyde (B54426) further illustrates the successful application of heteroaromatic aldehydes in these syntheses. mdpi.com

Interactive Data Tables

Table 1: Synthesis of N'-(Adamantan-2-ylidene)hydrazide Derivatives

| Carbonyl Compound | Hydrazide Precursor | Product | Yield (%) | Reference |

| 2-Adamantanone | Benzohydrazide | N'-(Adamantan-2-ylidene)benzohydrazide | 94 | nih.gov |

| 2-Adamantanone | Thiophene-2-carbohydrazide | N'-(Adamantan-2-ylidene)thiophene-2-carbohydrazide | - | nih.gov |

| 2,4-Dichlorobenzaldehyde | Adamantane hydrazide | N′-(Adamantan-2-ylidene)-2,4-dichlorobenzohydrazide | - | researchgate.net |

| 3,4,5-Trimethoxybenzaldehyde | Adamantane hydrazide | N′-(Adamantan-2-ylidene)-3,4,5-trimethoxybenzohydrazide | - | researchgate.net |

Note: The specific adamantane hydrazide precursor (1- or 2-isomer) was not explicitly detailed for these derivatives in the source material, but the product contains the adamantan-2-ylidene moiety.

Preparation of Hydrazine-1-carbothioamide Derivatives

The synthesis of hydrazine-1-carbothioamide derivatives, also known as thiosemicarbazides, represents a significant pathway for creating biologically active molecules. These compounds are typically prepared from a carbohydrazide precursor. The general method involves the reaction of adamantane-1-carbohydrazide with various isothiocyanates.

For instance, two derivatives, 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide and 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide, have been synthesized by reacting adamantane-1-carbohydrazide with the corresponding t-butyl isothiocyanate or cyclohexyl isothiocyanate. nih.govuzh.ch The reaction is typically carried out by heating the reactants in an equimolar ratio in ethanol. nih.gov This straightforward condensation reaction provides the target hydrazine-1-carbothioamide derivatives. nih.govuzh.ch

A similar strategy is employed for producing thiosemicarbazones containing the adamantane skeleton. The key intermediate, 4-(1-adamantyl)-3-thiosemicarbazide, is condensed with a variety of substituted benzaldehydes or acetophenones. researchgate.netnih.govmdpi.com This reaction is often catalyzed by a few drops of a weak acid, such as acetic acid, and conducted under reflux conditions in a solvent like methanol to yield the desired thiosemicarbazones. researchgate.net

Table 1: Synthesis of Adamantane Hydrazine-1-carbothioamide Derivatives

| Starting Material 1 | Starting Material 2 | Product | Reaction Conditions |

|---|---|---|---|

| Adamantane-1-carbohydrazide | t-butyl isothiocyanate | 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide | Heating in ethanol nih.gov |

| Adamantane-1-carbohydrazide | cyclohexyl isothiocyanate | 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide | Heating in ethanol nih.gov |

| 4-(1-adamantyl)-3-thiosemicarbazide | Substituted benzaldehydes | Thiosemicarbazones (e.g., 4-(N-Adamantan-1-yl)-1-[1-(4-chlorobenzylidene)]thiosemicarbazone) | Acetic acid catalyst, reflux in MeOH mdpi.comresearchgate.net |

Emerging Synthetic Approaches and Green Chemistry Considerations

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally responsible methods for preparing adamantane derivatives. These approaches include the use of catalysts to improve reaction rates and yields, as well as the adoption of green chemistry principles like solvent-free reaction systems.

Catalyst-Mediated Synthesis of Derivatives

Catalysts play a crucial role in modern organic synthesis by enabling reactions under milder conditions and with greater efficiency. In the context of adamantane derivatives, various catalysts have been employed.

A notable example is the synthesis of bioactive adamantane-containing dihydropyrimidine (B8664642) (DHPM) derivatives via the Biginelli reaction. nih.gov This multi-component reaction utilizes N-(adamant-1-yl)acetoacetamide, various benzaldehyde derivatives, and thiourea. The reaction is efficiently catalyzed by a small amount of trifluoroacetic acid (TFA, 2 mol%). nih.govrsc.org This catalytic method offers a significant improvement over the original Biginelli reaction by providing higher yields in shorter reaction times. nih.gov

In other applications, Lewis acids such as AlCl3 have been used to catalyze the alkylation of 1,3-dimethyl adamantane. researchgate.net Furthermore, the synthesis of novel benzimidazole (B57391) derivatives bearing an adamantane moiety has been achieved through a direct condensation/cyclization reaction using Trimethylsilyl Polyphosphate (PPSE) as a catalyst. benthamdirect.com This reaction involves the condensation of 1-adamantanecarboxylic acid with methyl 3,4-diaminobenzoate. benthamdirect.com

Solvent-Free or Environmentally Benign Reaction Systems

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. Solvent-free reactions, or solid-state reactions, offer significant environmental benefits by minimizing waste and reducing energy consumption.

The catalyst-mediated Biginelli reaction for synthesizing adamantane-containing DHPMs is a prime example of a green synthetic approach. nih.gov This reaction is performed under solvent-free conditions, where the mixture of reactants and the TFA catalyst are heated directly at 50 °C. nih.govrsc.org This technique provides an effective and environmentally benign modification to the classical synthesis, leading to high yields of the desired products. nih.gov The development of such solvent-free methods is a significant step towards more sustainable chemical manufacturing. nih.govresearchgate.net

Table 2: List of Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| Adamantane-1-carbohydrazide | C₁₁H₁₈N₂O |

| 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide | C₁₆H₂₇N₃OS |

| 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide | C₁₈H₂₉N₃OS |

| 4-(1-adamantyl)-3-thiosemicarbazide | C₁₁H₁₉N₃S |

| 4-(N-Adamantan-1-yl)-1-[1-(4-chlorobenzylidene)]thiosemicarbazone | C₁₈H₂₂ClN₃S |

| 4-(N-Adamantan-1-yl)-1-[1-(4-chloro-phenyl)ethylidene]thiosemicarbazone | C₁₉H₂₄ClN₃S |

| N-(adamant-1-yl)acetoacetamide | C₁₄H₂₁NO₂ |

| Trifluoroacetic acid (TFA) | C₂HF₃O₂ |

| 1,3-dimethyl adamantane | C₁₂H₂₀ |

| 1-adamantanecarboxylic acid | C₁₁H₁₆O₂ |

| Methyl 3,4-diaminobenzoate | C₈H₁₀N₂O₂ |

| Trimethylsilyl Polyphosphate (PPSE) | Not applicable |

| Aluminum chloride (AlCl₃) | AlCl₃ |

| t-butyl isothiocyanate | C₅H₉NS |

| cyclohexyl isothiocyanate | C₇H₁₁NS |

| Methanol | CH₄O |

| Acetic acid | C₂H₄O₂ |

| Thiourea | CH₄N₂S |

Advanced Structural Characterization and Conformational Analysis

X-ray Crystallography Studies of Adamantane-2-carbohydrazide and Its Derivatives

X-ray crystallography has been instrumental in elucidating the precise molecular structures of adamantane-containing carbohydrazide (B1668358) derivatives. These studies reveal the intricate details of their conformation, geometry, and the intermolecular forces that govern their crystal packing.

The conformation of adamantane (B196018) carbohydrazide derivatives in the solid state is significantly influenced by the nature of the substituents. For instance, in two related adamantane-linked hydrazine-1-carbothioamide derivatives, the substitution of a tert-butyl group versus a cyclohexyl group leads to different conformations. mdpi.comnih.govuzh.ch The derivative with the tert-butyl group, 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide, adopts a folded conformation. mdpi.comnih.govuzh.ch In contrast, 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide exhibits an extended conformation. mdpi.comnih.govuzh.ch

In another example, N′-(adamantan-2-ylidene)thiophene-2-carbohydrazide shows a slight twist in its molecular structure, with the dihedral angle between the central carbohydrazone residue and the thiophene (B33073) ring being 12.47 (10)°. nih.gov The amide-H and carbonyl-O atoms in this molecule are in a syn arrangement. nih.gov The molecular conformation of 1-(adamantane-1-carbonyl)-3-halophenyl thioureas is stabilized by an intramolecular N–H···O=C hydrogen bond. nih.gov

The table below summarizes the crystallographic data for selected adamantane carbohydrazide derivatives.

| Compound | Crystal System | Space Group | Key Conformational Feature | Reference |

| 2-(Adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide | Triclinic | P-1 | Folded conformation | mdpi.com, nih.gov |

| 2-(Adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide | Triclinic | P-1 | Extended conformation | mdpi.com, nih.gov |

| N′-[(1E)-(2,6-dichlorophenyl)-methylidene]adamantane-1-carbohydrazide | Orthorhombic | Pbca | - | researchgate.net |

| N′-(Adamantan-2-ylidene)-2,4-dichlorobenzohydrazide | - | - | Forms robust molecular dimers | researchgate.net |

| N′-(Adamantan-2-ylidene)-3,4,5-trimethoxybenzohydrazide | - | - | Forms robust molecular dimers | researchgate.net |

| Three adamantane-linked 1,2,4-triazole (B32235) N-Mannich bases (compounds 1, 2, and 3) | Monoclinic | P21/c, P21, P21/n | Compound 3 has two crystallographically independent molecules | nih.gov |

| Three adamantane-linked 1,2,4-triazole derivatives (compounds 1, 2, and 3) | Monoclinic, Triclinic | P21/c, P-1 | - | nih.gov |

The crystal packing of adamantane carbohydrazide derivatives is dictated by a variety of intermolecular interactions, leading to the formation of specific and often predictable supramolecular synthons. A common motif is the formation of centrosymmetric dimers. For example, in N′-(adamantan-2-ylidene)thiophene-2-carbohydrazide, the syn arrangement of the amide-H and carbonyl-O atoms facilitates the formation of centrosymmetric dimers through N—H⋯O hydrogen bonds, creating eight-membered {···HNCO}₂ synthons. nih.gov

Similarly, N′-(adamantan-2-ylidene) benzohydrazide (B10538) derivatives also form robust molecular dimers stabilized by multiple hydrogen bonds. researchgate.net The crystal structures of 1-(adamantane-1-carbonyl)-3-halophenyl thioureas are stabilized by intermolecular N–H···S and bifurcated N–H···O=C hydrogen bonds. nih.gov In adamantane-linked 1,2,4-triazole N-Mannich bases, the packing of one derivative is stabilized by intermolecular C-H⋯O interactions, while two other derivatives are stabilized by intermolecular C-H⋯N, C-H⋯S, and C-H⋯π interactions. nih.gov

The analysis of intermolecular interactions is crucial for understanding the stability of the crystal lattice. mdpi.com The CLP-Pixel method has been used to identify energetically significant molecular dimers in adamantane-linked hydrazine-1-carbothioamide derivatives. mdpi.comnih.govuzh.ch

In derivatives of 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides, a variety of intermolecular interactions such as N–H···S, N–H···O, C–H···S, C–H···O, H–H bonding, and C–H···π interactions have been identified. mdpi.com Quantum Theory of Atoms in Molecules (QTAIM) analysis suggests that the N–H···O interaction is the strongest among these. mdpi.comnih.gov In N′-(adamantan-2-ylidene) benzohydrazide derivatives, molecular dimers are stabilized by N–H···O/N and C–H···O/N/Cl/π interactions. researchgate.net The dichloro-substituted compound, in particular, features numerous C–H···Cl interactions. researchgate.net

The table below details the types of intermolecular interactions observed in various adamantane carbohydrazide derivatives.

| Compound/Derivative Family | Identified Intermolecular Interactions | Reference |

| 2-(Adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides | N–H···S, N–H···O, C–H···S, C–H···O, H–H bonding, C–H···π | mdpi.com, nih.gov |

| N′-(Adamantan-2-ylidene) benzohydrazide derivatives | N–H···O/N, C–H···O/N/Cl/π, C–H···Cl | researchgate.net |

| N′-(Adamantan-2-ylidene)thiophene-2-carbohydrazide | N—H⋯O, C—H⋯π | nih.gov |

| Adamantane-linked 1,2,4-triazole N-Mannich bases | C-H⋯O, C-H⋯N, C-H⋯S, C-H⋯π | nih.gov |

Disorder in the crystalline state can occur when a molecule or a part of it occupies multiple positions. In the crystal structure of N′-(adamantan-2-ylidene)thiophene-2-carbohydrazide, the thiophene ring is disordered over two co-planar orientations. nih.gov The major component has a site-occupancy factor of 0.833 (2). nih.gov

In some cases, what might appear as disorder can be a more complex phenomenon like intergrowth polymorphism, where two different crystal forms coexist within a single crystal. mdpi.com While specific instances of twinning for this compound itself are not detailed in the provided context, the study of adamantane-linked 1,2,4-triazole N-Mannich bases revealed that one of the three studied compounds crystallized with two crystallographically independent molecules in the asymmetric unit, which can sometimes be associated with complex packing arrangements that may lead to twinning. nih.gov

Advanced Spectroscopic Characterization Techniques

FTIR and Raman spectroscopy are complementary techniques that provide detailed information about the molecular vibrations of adamantane carbohydrazide derivatives. mdpi.com The analysis of vibrational spectra can help in identifying functional groups and understanding the effects of intermolecular interactions, such as hydrogen bonding, on the vibrational frequencies.

For instance, the FTIR spectrum of N'-(2-hydroxy-3-methoxy benzylidene) adamantane-1-carbohydrazide (B96139) has been reported. researchgate.net In a study of 1-(adamantane-1-carbonyl)-3-substituted thioureas, FTIR spectroscopy was used alongside other techniques for full characterization. rsc.org The vibrational states of N'-(Adamantan-2-ylidene)thiophene-2-carbohydrazide have been examined experimentally in the crystalline phase and analyzed using quantum chemical modeling of both a solitary molecule and its dimer. researchgate.net This comparison revealed that modeling the dimer better describes the experimentally observed vibrational frequencies, highlighting the influence of intermolecular interactions in the solid state. researchgate.net

Raman spectroscopy has also been employed to study adamantane and its derivatives. chemicalbook.comresearchgate.net The Raman spectra of nanodiamonds produced from adamantane show characteristic bands related to the bending vibrational modes of CHx groups on the surface. researchgate.net While specific Raman studies on this compound are not detailed in the provided information, the technique's utility in characterizing the adamantane cage and associated functional groups is well-established. chemicalbook.comresearchgate.net

The table below lists some characteristic vibrational frequencies for adamantane and related compounds.

| Compound/Functional Group | Spectroscopic Technique | Observed Vibrational Bands (cm⁻¹) | Assignment | Reference |

| Nanodiamonds from adamantane | Raman | ~1147, 1245, 1344, 1456 | Bending vibrational modes of CHx groups | researchgate.net |

| Deuterium substituted species | IR | ~3000 | NH₂ stretching vibrations of the S1 state | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

For instance, the structure of N′-(Adamantan-2-ylidene)thiophene-2-carbohydrazide, a hydrazone formed from the condensation of 2-adamantanone (B1666556) and thiophene-2-carbohydrazide (B147627), has been characterized by ¹H and ¹³C NMR. nih.gov In the ¹H-NMR spectrum, the fourteen protons of the adamantyl cage appear as a complex multiplet in the upfield region, typically between δ 1.91–2.05 ppm. nih.gov This crowded signal is characteristic of the rigid, saturated cage system where many protons exist in chemically similar environments. The hydrazide and aromatic protons appear further downfield. nih.gov

The ¹³C-NMR spectrum provides a clearer picture of the carbon skeleton. For N′-(Adamantan-2-ylidene)thiophene-2-carbohydrazide, the adamantyl carbons resonate at several distinct frequencies (δ 27.78, 30.86, 36.38, 37.81, 39.21 ppm), reflecting the different electronic environments of the methine (CH) and methylene (B1212753) (CH₂) groups within the cage. nih.gov The imine carbon (C=N) of the hydrazone linkage is observed significantly downfield at δ 163.32 ppm, while the carbonyl carbon of the amide group appears at δ 164.15 ppm. nih.gov For unsubstituted adamantane, the methine and methylene carbons appear at approximately 28.46 ppm and 37.85 ppm, respectively. wikipedia.org The substitution at the C-2 position in the derivative causes a shift in these values and increases the complexity of the spectrum due to the loss of symmetry.

Table 1: Representative NMR Data for N′-(Adamantan-2-ylidene)thiophene-2-carbohydrazide nih.gov

This interactive table provides ¹H and ¹³C NMR chemical shift data recorded in CDCl₃.

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Adamantyl Protons | 1.91–2.05 (m, 14H) | - |

| Adamantyl Carbons | - | 27.78, 30.86, 36.38, 37.81, 39.21 |

| Imine Carbon (C=N) | - | 163.32 |

| Carbonyl Carbon (C=O) | - | 164.15 |

| Thienyl Protons | 7.12 (s, 1H), 7.60–7.63 (m, 1H), 8.17 (s, 1H) | - |

| Thienyl Carbons | - | 129.25, 133.78, 134.30, 134.90 |

| Amino Proton (NH) | 10.04 (s, 1H) | - |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a key analytical technique for confirming the molecular weight and elucidating the fragmentation pathways of organic molecules, including adamantane derivatives. The mass spectrum of adamantane itself is characterized by a stable molecular ion (M⁺) at m/z 136, owing to its highly stable cage structure. wikipedia.org Its fragmentation pattern includes characteristic losses resulting in signals at m/z 93, 79, and 67. wikipedia.org

For this compound (C₁₁H₁₈N₂O, Molecular Weight: 194.27 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 194. The fragmentation pattern would be a composite of the adamantane cage breakdown and cleavages associated with the carbohydrazide side chain.

The primary fragmentation pathways would likely involve:

Alpha-cleavage: Fission of the bond between the adamantane cage and the carbonyl group, leading to the formation of a stable adamantyl cation at m/z 135 (C₁₀H₁₅⁺). This is often a dominant peak in adamantane derivatives.

Hydrazide Cleavage: Fragmentation of the carbohydrazide moiety itself, such as the cleavage of the N-N bond or the C-N bond. This could lead to fragments like [M-NH₂NH]⁺ or [M-CONHNH₂]⁺.

McLafferty Rearrangement: While less common in rigid systems, if sterically feasible, a gamma-hydrogen transfer from the adamantane ring to the carbonyl oxygen could lead to a characteristic neutral loss.

Cage Fragmentation: Subsequent fragmentation of the m/z 135 ion would follow the known pattern for the adamantane cage, involving sequential losses of ethylene (B1197577) and other small hydrocarbon fragments.

Table 2: Predicted Mass Spectrometry Fragments for this compound

This interactive table outlines the plausible mass-to-charge ratios (m/z) and corresponding ionic fragments.

| m/z (Predicted) | Plausible Fragment | Fragmentation Pathway |

| 194 | [C₁₁H₁₈N₂O]⁺ | Molecular Ion [M]⁺ |

| 135 | [C₁₀H₁₅]⁺ | Cleavage of the C(2)-C(O) bond |

| 93 | [C₇H₉]⁺ | Fragmentation of the adamantyl cation |

| 79 | [C₆H₇]⁺ | Further fragmentation of the adamantyl cation |

| 59 | [CONHNH₂]⁺ | Cleavage of the C(2)-C(O) bond |

Conformational Flexibility and Steric Effects

Influence of Adamantane Moiety on Molecular Conformation

When the carbohydrazide group is attached at the C-2 position (a secondary carbon), it is positioned on a methylene bridge of the cage. This contrasts with substitution at the C-1 position (a tertiary carbon), which is a bridgehead. The linkage at C-2 imposes significant steric constraints on the rotation of the C(2)-C(O) bond. The sheer bulk of the adamantane cage restricts the conformational freedom of the hydrazide side chain, forcing it to adopt specific orientations to minimize steric clashes with the cage's nearby hydrogen atoms.

In derivatives of adamantane-functionalized scaffolds, the adamantane unit often dictates the spatial arrangement of adjacent functional groups. For example, in an adamantanyl-functionalized phthalimide (B116566), the adamantane moiety was found to be oriented at an angle of approximately 115.6° to the plane of the phthalimide core. nih.gov This orientation sterically shields one face of the molecule and directs the approach of interacting species, such as solvent molecules or biological receptors. This rigid, space-filling nature is a key feature exploited in medicinal chemistry to provide a stable anchor for pharmacophores and to enhance lipophilicity. nih.gov

Impact of Substituents on Hydrazide/Hydrazone Torsion Angles

The hydrazide moiety (-CO-NH-NH₂) and the related hydrazone group (-CO-NH-N=C<) possess several rotatable bonds, primarily the C-C(O), C(O)-N, and N-N bonds. The torsional angles around these bonds define the conformation (e.g., Z/E isomers) of the linker. These conformations can be significantly influenced by the nature of substituents.

Studies on Nα-Nα-disubstituted hydrazides have shown that the geometry of the hydrazide link can be determined using NMR, with distinct criteria for Z and E forms. nih.gov The steric bulk and electronic properties of substituents play a crucial role. For example, a bulky substituent on one of the nitrogen atoms will favor a conformation that minimizes steric repulsion.

In the context of hydrazones derived from this compound, substituents on the imine carbon would have a profound impact:

Steric Effects: A large substituent on the imine carbon will create steric hindrance with the adamantane cage, potentially forcing a twist in the hydrazone backbone and influencing the planarity of the C=N-NH-C=O system.

Electronic Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electronic distribution and bond order within the hydrazone moiety. EWGs can increase the partial double-bond character of the N-N and C(O)-N bonds through resonance, leading to a more planar and rigid conformation. Conversely, EDGs may result in greater rotational freedom. This modulation of the electronic structure affects properties like hydrogen bonding potential and chemical reactivity.

Reactivity and Reaction Mechanisms of Adamantane 2 Carbohydrazide Scaffolds

Reactivity of the Carbohydrazide (B1668358) Moiety

The carbohydrazide group (-CONHNH2) is the primary site of reactivity in adamantane-2-carbohydrazide, undergoing several important transformations that are crucial for the synthesis of a diverse array of derivatives.

Condensation Reactions with Carbonyl Compounds to Form Hydrazones

The most characteristic reaction of the carbohydrazide moiety is its condensation with aldehydes and ketones to form the corresponding hydrazones, also known as Schiff bases. This reaction typically proceeds by the nucleophilic attack of the terminal amino group of the carbohydrazide onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

The reaction of adamantane-1-carbohydrazide (B96139) with various aldehydes and ketones has been extensively studied to produce a wide range of hydrazone derivatives. nih.govnih.govmdpi.com For instance, condensation with substituted benzaldehydes and acetophenones yields the corresponding N'-substituted hydrazide-hydrazones. nih.gov Similarly, reaction with heterocyclic aldehydes, such as pyridine-3-carboxaldehyde and 5-nitrothiophene-2-carboxaldehyde (B54426), results in the formation of (E)-N'-[(heteroaryl)methylene]adamantane-1-carbohydrazides. mdpi.com The synthesis of adamantane-derived Schiff bases through condensation with suitable isatin (B1672199) derivatives has also been reported. echemcom.com These reactions are often carried out in solvents like ethanol (B145695) and may be heated under reflux to facilitate the reaction. mdpi.com

Table 1: Examples of Condensation Reactions of Adamantane-1-carbohydrazide

| Carbonyl Compound | Resulting Hydrazone | Reference |

| Substituted Benzaldehydes | N'-(Arylmethylene)adamantane-1-carbohydrazide | nih.gov |

| Substituted Acetophenones | N'-(1-Arylethylidene)adamantane-1-carbohydrazide | nih.gov |

| Pyridine-3-carboxaldehyde | (E)-N'-[(Pyridin-3-yl)methylidene]adamantane-1-carbohydrazide | mdpi.com |

| 5-Nitrothiophene-2-carboxaldehyde | (E)-N'-[(5-Nitrothiophen-2-yl)methylidene]adamantane-1-carbohydrazide | mdpi.com |

| Isatin Derivatives | Adamantane-derived Schiff Bases | echemcom.com |

Cyclization Reactions to Form Heterocyclic Systems

The carbohydrazide functionality serves as a versatile precursor for the synthesis of various heterocyclic systems. These reactions often involve the initial formation of a hydrazone or a related intermediate, which then undergoes an intramolecular cyclization.

One common application is the synthesis of 1,3,4-oxadiazoles. For example, 2-(1-adamantyl)-1H-benzimidazole-5(6)-carbohydrazide can be reacted with aromatic acids to yield 1,3,4-oxadiazole (B1194373) derivatives. benthamdirect.com Another example involves the synthesis of 2-(5-adamantan-1-yl- Current time information in Bangalore, IN.wikipedia.orgacs.orgoxadiazol-3-yl)-pyridine. nih.gov The formation of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole has also been documented. nih.gov

Furthermore, adamantane-functionalized 1,2,4-triazoles have been synthesized. These compounds can act as polydentate tectons for designing coordination polymers. rsc.orgresearchgate.net The synthesis of adamantane-appended 1,2,3-triazoles has also been achieved through click chemistry. nih.gov

Reactions of adamantyl-substituted keto esters with hydrazine (B178648) can lead to the formation of pyrazole (B372694) derivatives, such as ethyl 3,5-di(1-adamantyl)-1H-pyrazole-4-carboxylate. researchgate.net

Electrophilic and Nucleophilic Substitutions on the Hydrazide Nitrogen

The nitrogen atoms of the hydrazide moiety can participate in both electrophilic and nucleophilic substitution reactions, although these are less common than condensation and cyclization reactions.

The terminal nitrogen atom of the carbohydrazide is nucleophilic and can react with electrophiles. For example, treatment of 2-(1-adamantyl)-1H-benzimidazole-5(6)-carbohydrazide with acyl chlorides leads to the corresponding carbohydrazide derivatives. benthamdirect.com Similarly, adamantane-1-carbohydrazide reacts with isothiocyanates, such as t-butyl isothiocyanate and cyclohexyl isothiocyanate, to form 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides. mdpi.com

Nucleophilic substitution reactions on the hydrazide nitrogen are less straightforward. The general principles of bimolecular nucleophilic substitution (SN2) reactions involve the attack of a nucleophile on a central atom, leading to the displacement of a leaving group. nih.gov While direct SN2 reactions on the hydrazide nitrogen are not extensively reported for this compound, the nucleophilicity of the nitrogen atoms is a key factor in many of its other reactions.

Reactivity of the Adamantane (B196018) Core

The adamantane cage is a highly stable and generally inert hydrocarbon framework. wikipedia.org Its reactivity is primarily centered on its bridgehead (tertiary) and, to a lesser extent, its methylene (B1212753) (secondary) C-H bonds.

Functionalization at Adamantane Bridgehead Positions (if applicable to 2-position)

Adamantane has two distinct types of carbon atoms: four equivalent tertiary bridgehead positions (C1) and six equivalent secondary methylene bridge positions (C2). nih.govnih.gov Most reactions of adamantane favor functionalization at the more reactive tertiary C-H bonds at the bridgehead positions. wikipedia.org Direct C-H functionalization methods often target these sites due to the relative stability of the resulting tertiary radical or carbocation intermediates. nih.gov

However, functionalization at the secondary (C2) position is also possible, though often more challenging. The presence of a deactivating group, such as a ketone at the 2-position (adamantanone), can direct functionalization to the adjacent positions. nih.gov For instance, 2-adamantanone (B1666556) can be alkylated, providing a route to 2-substituted adamantane derivatives. chemrxiv.org The synthesis of 1,2-disubstituted adamantane derivatives has been achieved through various synthetic strategies, including the construction of the adamantane framework itself. mdpi.com

Stability and Inertness of the Adamantane Cage under Reaction Conditions

The adamantane molecule is characterized by its rigid and virtually stress-free structure, making it the most stable isomer of C10H16. wikipedia.org This inherent stability means the adamantane cage is generally inert under many reaction conditions, allowing for a wide range of chemical transformations to be performed on the substituent at the 2-position without disrupting the cage structure. researchgate.net

The high bond dissociation energies of the C-H bonds in adamantane (approximately 96 kcal/mol for secondary and 99 kcal/mol for tertiary C-H bonds) contribute to its low reactivity. nih.gov The rigid cage structure also prevents the relaxation to a more stable pyramidal conformation for the corresponding radical, which destabilizes the radical intermediate. nih.gov

This stability is a key feature in the use of adamantane derivatives in various applications, as the bulky and lipophilic adamantane moiety can be incorporated into molecules to modify their physical and biological properties without being susceptible to metabolic degradation at the cage itself. researchgate.netnih.gov

Mechanistic Insights into Derivative Formation

The formation of derivatives from this compound, most notably hydrazones through condensation with aldehydes and ketones, proceeds through a series of well-understood mechanistic steps. The core of this reactivity lies in the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon.

Kinetic and Thermodynamic Studies of Reaction Pathways

Detailed kinetic and thermodynamic studies specifically on this compound are not extensively documented in publicly available literature. However, by drawing parallels with closely related adamantane-1-carbohydrazide and general hydrazide reactivity, we can infer the key parameters governing its reaction pathways.

The formation of hydrazones from hydrazides is typically a second-order reaction, being first-order with respect to both the hydrazide and the carbonyl compound. researchgate.net The reaction is often reversible and the position of the equilibrium can be influenced by factors such as the removal of water.

Kinetic Data for Hydrazone Formation:

Kinetic studies on similar hydrazone formation reactions reveal that the rate is significantly influenced by the electronic nature of the reactants. nih.gov For instance, aldehydes generally react faster than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon.

While specific rate constants for this compound are not available, a representative set of kinetic data for the reaction of various carbonyl compounds with a hydrazide at neutral pH is presented below to illustrate these principles.

| Carbonyl Compound | Rate Constant (M⁻¹s⁻¹) | Relative Rate |

| Butyraldehyde | 24 | 65 |

| Benzaldehyde (B42025) | 0.37 | 1 |

| Cinnamaldehyde | 0.06 | 0.16 |

| Acetophenone | ~0.001 | ~0.003 |

This table presents illustrative data for hydrazone formation at pH 7.4 to demonstrate the relative reactivity of different carbonyl compounds. nih.gov The values are not specific to this compound but provide a general trend.

Thermodynamic Considerations:

From a thermodynamic standpoint, the formation of hydrazone derivatives is generally an exothermic process, favored by the formation of a stable C=N double bond and the release of a small molecule, water. Computational studies on related adamantane derivatives can provide insights into the energetics of these reactions. Density Functional Theory (DFT) calculations on similar systems suggest that the formation of various derivatives is thermodynamically favorable. mdpi.com

Influence of Solvent and Temperature on Reaction Outcomes

The choice of solvent and the reaction temperature are critical parameters that can significantly influence both the rate and the outcome of reactions involving this compound.

Influence of Solvent:

The solvent plays a multifaceted role in the reaction mechanism. It can influence the solubility of reactants, stabilize transition states, and participate directly in proton transfer steps.

Polarity: For the condensation of hydrazides with carbonyl compounds, the polarity of the solvent can have a pronounced effect on the reaction kinetics. acs.org In many cases, polar protic solvents like ethanol are used, as they can effectively solvate the reactants and intermediates. mdpi.com Studies on analogous reactions have shown that more polar solvents can enhance the rate of reaction, particularly for less reactive carbonyl compounds. acs.org This is attributed to the stabilization of polar transition states.

Acidity/Basicity: The reaction is often catalyzed by the presence of a small amount of acid. researchgate.net The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazide. The pH of the reaction medium is a critical factor, with a change in the rate-determining step often observed as the pH varies. rsc.org

Interactive Table: Effect of Solvent on Reaction Conversion

The following table illustrates the effect of solvent polarity on the capture of a ketone by a hydrazide-functionalized resin, demonstrating the general principle of solvent influence.

| Solvent | Dielectric Constant (ε) | % Conversion (Ketone) |

| Hexane | 1.88 | Low |

| Dichloromethane | 8.93 | Moderate |

| Acetonitrile | 37.5 | High |

| Ethanol | 24.5 | Very High |

This interactive table is based on data from a study on a hydrazide-bound scavenger resin reacting with a ketone, illustrating the general trend of solvent polarity on reaction efficiency. acs.org The data is not specific to this compound.

Influence of Temperature:

The reaction temperature directly impacts the kinetic energy of the reacting molecules and, consequently, the reaction rate.

Reaction Rate: In accordance with the Arrhenius equation, an increase in temperature generally leads to a significant increase in the reaction rate constant. libretexts.org Many syntheses of adamantane-carbohydrazide derivatives are carried out under reflux conditions to ensure a reasonable reaction rate. mdpi.com

Thermodynamic Control vs. Kinetic Control: Temperature can also influence the selectivity of a reaction. At lower temperatures, the reaction is more likely to be under kinetic control, favoring the formation of the product that is formed fastest. At higher temperatures, thermodynamic control may dominate, leading to the most stable product. While not extensively reported for this compound, this principle is a fundamental consideration in organic synthesis. The decomposition of carbohydrazide itself is known to be temperature-dependent, with hydrolysis occurring at temperatures around 150°C and decomposition to ammonia, nitrogen, and hydrogen above 200°C. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. kallipos.gr These methods, which include DFT and ab initio approaches, are used to determine stable conformations, electronic distributions, and spectroscopic properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.comresearchgate.net It is routinely applied to perform geometry optimization, which finds the lowest energy arrangement of atoms, and to calculate electronic properties such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and electrostatic potential maps. researchgate.netsemanticscholar.org For related compounds like derivatives of adamantane-1-carbohydrazide (B96139), DFT calculations have been used to understand conformational preferences, intermolecular interactions, and reactivity. mdpi.comias.ac.in For instance, studies on N'-(adamantan-2-ylidene)benzohydrazide, a derivative of the 2-substituted adamantane (B196018), have employed DFT to identify stable conformers. ias.ac.in However, no specific DFT data for the geometry, HOMO-LUMO gap, or electrostatic potential maps of the parent Adamantane-2-carbohydrazide are available in the reviewed literature.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. kallipos.gr These methods can provide highly accurate predictions of molecular properties. While ab initio calculations have been performed on the adamantane cage itself and its cation, there is no evidence in the search results of their application to determine the high-accuracy properties of this compound. nih.gov Studies on derivatives have sometimes utilized advanced methods like multi-reference perturbation theory (MRPT), particularly for analyzing electronic spectra, but this has not been extended to the title compound. ias.ac.inresearchgate.net

Vibrational Frequency Calculations for Spectroscopic Correlation

Theoretical vibrational frequency analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. q-chem.com By calculating the vibrational modes of a molecule, researchers can assign spectral peaks to specific molecular motions. nih.govresearchgate.net Such calculations have been performed for the adamantane molecule and its derivatives, often using DFT. nih.govresearchgate.net For example, in studies of N'-(adamantan-2-ylidene)benzohydrazide, DFT calculations helped interpret the experimental vibrational spectra. researchgate.net The literature, however, lacks any published vibrational frequency calculations specifically for this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing insights into dynamic processes, conformational changes, and solvation. semanticscholar.org

Conformational Sampling and Dynamic Behavior in Solution

MD simulations are instrumental in exploring the conformational landscape of flexible molecules in solution. ias.ac.in This technique allows researchers to understand how a molecule behaves and changes its shape in a solvent environment. For derivatives such as N'-(adamantan-2-ylidene)benzohydrazide, MD simulations have been conducted to investigate its structure and identify stable conformers in solution. ias.ac.in Similarly, extensive MD simulations have been performed on derivatives of adamantane-1-carbohydrazide to assess their stability and dynamic movements. semanticscholar.org Despite these applications to related structures, there are no available studies that report on the conformational sampling or dynamic behavior of this compound in solution.

Analysis of Non-Covalent Interactions (NCI) and Energy Frameworks

Non-covalent interactions play a crucial role in determining the three-dimensional structure and packing of molecules in the solid state. Several computational methods are employed to analyze these interactions.

Hirshfeld surface analysis is a valuable technique for visualizing and quantifying intermolecular interactions in molecular crystals. scirp.orgmdpi.com The Hirshfeld surface is generated based on the electron distribution of a molecule, and the distances from the surface to the nearest nucleus inside (di) and outside (de) are used to create 2D-fingerprint plots. nih.gov These plots provide a unique fingerprint for a crystal structure, summarizing the frequency of different intermolecular contacts. crystalexplorer.net

In a study of two bioactive 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides, Hirshfeld surface analysis revealed that while the substitution of a tert-butyl or cyclohexyl group did not significantly alter the contribution of major intermolecular interactions, the 2D-fingerprint plots highlighted the presence or absence of specific contacts. mdpi.comnih.gov For a related hydrazide compound, the most significant contributions to crystal packing were from H···H (62.6%), C···H/H···C (15.8%), and O···H/H···O (15.3%) contacts. nih.gov The sharp spikes in fingerprint plots are indicative of strong interactions like hydrogen bonds, while more diffuse regions represent weaker van der Waals contacts. researchgate.net

The PIXEL method is used to calculate the lattice and interaction energies in molecular crystals, partitioning the total interaction energy into coulombic, polarization, dispersion, and repulsion components. This allows for a detailed understanding of the forces driving crystal packing.

For two 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides, PIXEL calculations were used to identify energetically significant molecular dimers. mdpi.com In one compound, five such dimers were identified with interaction energies ranging from -24.4 to -4.0 kcal mol−1, stabilized by N–H···S/O and C–H···S/O interactions. mdpi.com In the second compound, four significant dimers were found with interaction energies from -32.2 to -4.9 kcal mol−1, stabilized by N–H···O interactions. mdpi.com These calculations help to rationalize the observed supramolecular motifs in the solid state. mdpi.com The interaction energies calculated by PIXEL are often comparable to those obtained from high-level quantum chemical calculations. mdpi.com

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology to define atoms, bonds, and the nature of chemical interactions. wikipedia.orgamercrystalassn.org By locating bond critical points (BCPs) in the electron density, QTAIM can quantify the strength and nature of both covalent and non-covalent interactions. nih.gov

In the study of the two adamantane-linked hydrazine-1-carbothioamide derivatives, QTAIM analysis was employed to quantify the strength of various intermolecular interactions, including N–H···S, N–H···O, C–H···S, C–H···O, H-H bonding, and C–H···π interactions. mdpi.comnih.gov The results indicated that the N–H···O interaction was the strongest among those observed in the crystal structures. mdpi.comnih.gov QTAIM has been shown to be a powerful tool for improving the performance of machine learning models for predicting molecular and reaction properties. rsc.orgchemrxiv.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (focused on non-clinical properties)

QSAR and QSPR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or physical properties, respectively.

The reactivity of a molecule can be estimated through the analysis of its frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). semanticscholar.org The energy gap between HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. semanticscholar.org

For the adamantane-carbohydrazide derivative DMC, theoretical calculations of the HOMO-LUMO gap were used to assess its reactivity. semanticscholar.org Such analyses, along with other quantum chemical descriptors like chemical potential, hardness, and electrophilicity, provide a framework for understanding and predicting the chemical behavior of these molecules. semanticscholar.org These computational tools are frequently used in the study of organic molecules with potential pharmaceutical applications. semanticscholar.org

Prediction of Spectroscopic Properties

Computational studies utilizing methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are standard approaches for predicting the spectroscopic properties of novel compounds. These theoretical investigations provide valuable insights into the molecule's vibrational modes (FT-IR), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts, which can be used to interpret and complement experimental data.

However, a thorough literature search reveals no specific published research applying these computational methods to this compound. While extensive theoretical studies exist for the isomeric Adamantane-1-carbohydrazide and its derivatives, as well as for compounds derived from adamantan-2-one (e.g., N'-(adamantan-2-ylidene)benzohydrazide), this specific compound has not been the subject of such analysis in the available literature.

Consequently, no data tables or detailed research findings on the predicted FT-IR, UV-Vis, or NMR spectra for this compound can be provided.

Interactions and Binding Mechanisms Molecular Level

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of structurally well-defined complexes between a large host molecule and a smaller guest molecule, held together by non-covalent forces. The adamantane (B196018) moiety is a classic guest in supramolecular chemistry due to its ideal fit within various macrocyclic hosts.

Adamantane derivatives are well-known for forming stable inclusion complexes with macrocyclic hosts like cyclodextrins (CDs) and cucurbit[n]urils (CBs). nih.govnih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. nih.gov The most studied, β-cyclodextrin (β-CD), has a cavity diameter that perfectly accommodates the adamantane cage, leading to the formation of stable 1:1 inclusion complexes. nih.govmdpi.com These interactions are strong, with association constants typically ranging from 10³ to 10⁵ M⁻¹. nih.govnih.gov

Cucurbit[n]urils are another class of macrocyclic hosts with a hydrophobic cavity and carbonyl-laced portals that can encapsulate guest molecules. nih.govmdpi.com Cucurbit researchgate.neturil (CB researchgate.net), in particular, shows a very high binding affinity for adamantane derivatives, with association constants that can be as high as 10¹⁴ M⁻¹. mdpi.comresearchgate.net This strong binding is due to the excellent size and shape complementarity between the adamantane guest and the CB researchgate.net host cavity. nih.govresearchgate.net The formation of these host-guest complexes can enhance the solubility and bioavailability of the adamantane-containing guest molecule. nih.govresearchgate.net For instance, adamantane-functionalized 1,3,4-oxadiazoles formed supramolecular complexes with β-cyclodextrin, which were characterized by various analytical techniques including ¹H NMR and isothermal titration calorimetry (ITC). nih.gov

| Host | Guest Type | Association Constant (Kₐ) | Stoichiometry | Reference |

| β-Cyclodextrin | Adamantane Derivatives | 10³–10⁵ M⁻¹ | 1:1 | nih.govnih.gov |

| β-Cyclodextrin | Ada-A488 | 5.2 x 10⁴ M⁻¹ | 1:1 | mdpi.com |

| Cucurbit researchgate.neturil | Adamantane Derivatives | ~10¹⁴ M⁻¹ | 1:1 | researchgate.net |

| Cucurbit researchgate.neturil | Adamantanediazirines | 10⁴–10⁵ M⁻¹ | 1:1 | newkai.com |

This table presents typical association constants for adamantane derivatives with common macrocyclic hosts. The exact value can vary based on the specific derivative and experimental conditions.

The adamantane cage is the primary anchor for host-guest interactions. nih.govnih.gov Its role is primarily to enable preferential binding into the host molecule's cavity. nih.gov Several factors contribute to the exceptional binding ability of the adamantane moiety:

Hydrophobic Effect: The lipophilic nature of the adamantane cage makes its inclusion within the nonpolar cavity of a host molecule in an aqueous environment energetically favorable. nih.gov

Van der Waals Interactions: The snug fit between the adamantane guest and the host cavity maximizes the contact surface area, leading to strong van der Waals forces. newkai.com

Size and Shape Complementarity: The rigid, spherical structure and diameter (~7 Å) of adamantane are a near-perfect match for the cavities of hosts like β-cyclodextrin and cucurbit researchgate.neturil. nih.govmdpi.com

This strong and predictable binding has been leveraged to construct various supramolecular systems, including drug delivery vehicles and biosensors. nih.govmdpi.com The adamantane group acts as a "molecular anchor," reliably securing the guest molecule within the host.

The carbohydrazide (B1668358) group (-CONHNH₂) is polar and capable of forming hydrogen bonds. When the adamantane group is encapsulated within the host's hydrophobic cavity, the carbohydrazide moiety typically remains at the portal or protrudes into the bulk solvent. nih.gov This positioning can influence the complex's solubility and allow for secondary interactions with the host's rim (which often has hydroxyl or carbonyl groups) or with other molecules in the solution. nih.gov For example, in complexes with cyclodextrins, the hydrophilic groups of the guest often protrude towards the solvent outside the cavity. nih.gov The presence of the carbohydrazide group can therefore fine-tune the binding specificity and the physicochemical properties of the resulting supramolecular assembly.

Ligand-Protein Interaction Studies (Molecular Docking & Simulations)

Molecular docking and simulation are computational techniques used to predict and analyze how a ligand, such as adamantane-2-carbohydrazide, might bind to a protein's active site. These studies provide insights into potential biological targets and the molecular basis of activity.

Molecular docking studies on various adamantane-containing compounds have revealed common binding patterns. The adamantane moiety typically occupies a hydrophobic pocket within the protein's binding site, while the more functionalized parts of the molecule form specific interactions, such as hydrogen bonds, with key amino acid residues. mdpi.comnih.gov

For example, in a study of adamantane-linked 1,2,4-triazole (B32235) derivatives as potential inhibitors of the 11β-HSD1 enzyme, docking simulations predicted that the compounds could fit within the enzyme's active site. nih.govnih.gov Similarly, docking of 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides into the active site of the urease enzyme showed that the adamantane moiety establishes hydrophobic contacts with residues like Met 746, while other parts of the ligand form hydrogen bonds with residues such as Asp 730. mdpi.com

Although specific docking studies for this compound are not widely reported, it can be hypothesized that it would bind in a similar fashion:

The adamantane group would likely anchor the molecule in a lipophilic pocket of a target protein.

The carbohydrazide group , with its carbonyl oxygen and amine hydrogens, would act as a hydrogen bond donor and acceptor, forming specific interactions with polar residues in the binding site, thereby contributing to the binding orientation and affinity.

Studies on N′-(adamantan-2-ylidene)benzohydrazide, a structurally related compound, have utilized molecular dynamics simulations to identify stable conformers in solution, which is a prerequisite for understanding its interaction with biological targets. researchgate.net

Computational methods not only predict the binding pose but also provide quantitative estimates of the binding affinity, often expressed as a docking score or binding free energy (ΔG_bind). mdpi.com These values help in ranking potential ligands and comparing their binding strength to that of known inhibitors.

In the study of potential adamantane-based urease inhibitors, molecular docking scores and MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations were used to estimate binding free energies. mdpi.com The results indicated that the adamantane derivatives had a better binding ability compared to the standard inhibitor, thiourea. The calculated binding free energies were in good agreement with experimental inhibition data. mdpi.com

| Compound | Target Protein | Docking Score | Binding Free Energy (ΔG_bind, kcal/mol) | Key Interacting Residues | Reference |

| 2-(Adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide | Urease | -9.043 | -64.45 | Asp 730, Met 746 | mdpi.com |

| 2-(Adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide | Urease | -8.125 | -58.42 | Asp 730, Met 746, Phe 712, Val 744 | mdpi.com |

| Adamantane-linked 1,2,4-triazoles | 11β-HSD1 | Similar to native ligand | Not specified | Unable to form key interactions with active site | nih.govnih.gov |

This table summarizes findings from molecular docking studies on compounds structurally related to this compound, illustrating the types of data generated.

These studies demonstrate that the combination of the bulky, hydrophobic adamantane core and specific hydrogen-bonding moieties can lead to high binding affinities for protein targets. The interaction energies are a sum of contributions from hydrophobic interactions, hydrogen bonds, and van der Waals forces. mdpi.comnih.gov

Role of Specific Amino Acid Residues in Ligand Stabilization

Molecular docking studies on adamantane-carbohydrazide derivatives, particularly in the context of urease inhibition, have elucidated the critical role of specific amino acid residues in stabilizing the ligand within the enzyme's active site. The binding is a multifactorial event, involving a combination of hydrogen bonds and hydrophobic interactions. nih.gov

The carbohydrazide portion of the molecule is crucial for forming directional hydrogen bonds with active site residues. For instance, in studies of related adamantane-1-carbohydrazide (B96139) derivatives with the urease enzyme, the carbonyl oxygen atom has been observed to form a hydrogen bond with the backbone nitrogen atom of Met 746. mdpi.com Furthermore, the amine groups of the hydrazide can engage in hydrogen bonding with residues such as Asp 730. mdpi.com

Table 1: Key Amino Acid Interactions with Adamantane-Carbohydrazide Derivatives in Urease

| Interacting Ligand Moiety | Amino Acid Residue | Type of Interaction | Reference |

|---|---|---|---|

| Carbonyl Oxygen | Met 746 | Hydrogen Bond | mdpi.com |

| Amine Group | Asp 730 | Hydrogen Bond | mdpi.com |

| Adamantane Cage | Phe 712 | Hydrophobic | mdpi.com |

| Adamantane Cage | Val 744 | Hydrophobic | mdpi.com |

Mechanistic Insights into Enzyme Inhibition (e.g., urease inhibition)

Adamantane-carbohydrazide derivatives have demonstrated potent activity as enzyme inhibitors, with urease being a prominent target. mdpi.comresearchgate.net Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea (B33335), and its inhibition is a key strategy against various pathologies, including those caused by Helicobacter pylori. mdpi.com

The mechanism of inhibition by these compounds is generally competitive, meaning they vie with the natural substrate (urea) for binding to the active site. mdpi.com The structural similarity of the carbohydrazide group to urea facilitates its entry into the substrate-binding pocket. nih.gov Once inside, the inhibitor binds to the dinickel center of the urease active site. nih.govnih.gov Functional groups containing electronegative atoms like oxygen and nitrogen from the carbohydrazide moiety can act as ligands, chelating the nickel ions. nih.gov

Metal Ion Complexation and Coordination Chemistry

The carbohydrazide moiety is a versatile ligand capable of coordinating to metal ions in various modes, leading to the formation of stable metal complexes with diverse geometries and properties. The presence of the adamantane group can further influence the resulting structures.

Synthesis and Characterization of Metal Complexes

Metal complexes of adamantane-carbohydrazide derivatives, particularly hydrazones formed via condensation with aldehydes or ketones, are typically synthesized by reacting the ligand with the corresponding metal salt (e.g., metal chlorides) in a suitable solvent like ethanol (B145695), often under reflux. nih.govnih.gov The resulting complexes can be obtained in good yields and are characterized by a suite of analytical and spectroscopic techniques.

Elemental analysis is used to confirm the chemical composition and stoichiometry of the complexes. Spectroscopic methods such as FT-IR, UV-Vis, and NMR (for diamagnetic complexes) provide crucial information about the ligand's coordination to the metal ion. nih.govnih.gov For instance, in IR spectroscopy, a shift in the C=O and C=N stretching frequencies of the ligand upon complexation indicates the involvement of the carbonyl oxygen and imine nitrogen in coordination. nih.gov The disappearance of the carbonyl band and the appearance of a new C-O stretching vibration can signal coordination through the enolate form after deprotonation. nih.gov For paramagnetic complexes, magnetic susceptibility measurements are used to determine the magnetic moment, which provides insight into the geometry and electronic structure of the metal center. nih.gov The definitive three-dimensional structure is often established through single-crystal X-ray diffraction analysis. nih.govnih.gov

Coordination Modes of the Carbohydrazide Ligand

Derivatives of adamantane-carbohydrazide can exhibit flexible coordination behavior. The ligand can exist in keto or enol tautomeric forms, and coordination can occur through the carbonyl oxygen, the azomethine nitrogen, and other donor atoms if present in the molecule. nih.gov

In many documented complexes, the hydrazone derivative of adamantane-carbohydrazide acts as a tridentate ligand. For example, in complexes with a pyridine-containing hydrazone, coordination occurs through the pyridyl nitrogen, the imino nitrogen, and the keto oxygen, creating a five-membered and a six-membered chelate ring. nih.gov This results in an ONN donor set. In some cases, the ligand coordinates in its neutral keto form, while in others, it deprotonates to coordinate in the enolate form. researchgate.netnih.gov The coordination can also be pentadentate (O2N3) in dinuclear complexes where the ligand bridges two metal centers. researchgate.net

Table 2: Coordination in Metal Complexes of Adamantane-Hydrazone Ligands

| Metal Ion | Coordination Mode | Donor Atoms | Geometry | Reference |

|---|---|---|---|---|

| Cu(II) | Tridentate | O, N, N | Distorted Square-Pyramidal | researchgate.netnih.gov |

| Co(II) | Tridentate | O, N, N | - | nih.gov |

| Ni(II) | Tridentate | O, N, N | Octahedral (solid-state) | nih.gov |

| Zn(II) | Tridentate | O, N, N | - | nih.gov |

Influence of Adamantane on Complex Stability and Geometry

The steric bulk of the adamantane moiety plays a crucial role in determining the final geometry of the metal complex. It can direct the arrangement of ligands around the metal center to minimize steric hindrance, often leading to distorted geometries. For example, a copper(II) complex with an adamantane-hydrazone ligand was found to adopt a distorted square-pyramidal structure. nih.gov In larger assemblies like metallomacrocycles, the distance between face-to-face adamantane units can dictate the size of the cavity within the complex. researchgate.net

Furthermore, the lipophilic nature of the adamantane group can shield adjacent functional groups and the metal center from the surrounding environment, potentially increasing the stability of the complex in biological media and improving its pharmacological properties. researchgate.netnih.gov

Advanced Applications in Materials Science and Supramolecular Systems Excluding Clinical Data

Supramolecular Self-Assembly and Crystal Engineering

Design of Self-Assembled Synthons

In related adamantane-hydrazide structures, the amide and hydrazine (B178648) functionalities are key to forming predictable hydrogen-bonding patterns known as supramolecular synthons. For instance, derivatives of adamantane-1-carbohydrazide (B96139) often form centrosymmetric dimers through N-H···O hydrogen bonds, creating stable eight-membered {···HNCO}₂ synthons. nih.gov The combination of the hydrazide group's hydrogen bond donors (N-H) and acceptors (C=O) allows for the construction of these reliable motifs. While no specific data exists for adamantane-2-carbohydrazide, it is plausible that it would engage in similar synthon formation, potentially influenced by the different steric environment of the secondary (C2) versus the tertiary (C1) substitution on the adamantane (B196018) cage.

Construction of Ordered Solid-State Architectures

The adamantane group plays a crucial role in directing the three-dimensional assembly of molecules in the solid state. Its bulk and shape influence the crystal packing, often leading to the formation of specific architectures like columnar or sheet-like structures. mdpi.com In derivatives of N'-(adamantan-2-ylidene)hydrazide, the adamantyl cage, combined with multiple hydrogen bonds and other weak interactions (such as C-H···π), stabilizes the crystal lattice. nih.gov The interplay between the strong, directional hydrogen bonds from the hydrazide group and the weaker, space-filling demands of the adamantane cage is a fundamental principle in the crystal engineering of these compounds. researchgate.net This approach allows for the construction of ordered materials with potentially useful properties. researchgate.net

Engineering of Cocrystals and Multi-Component Solids

Cocrystal engineering is a powerful strategy for modifying the physicochemical properties of solid materials. rsc.orgrsc.org The noncovalent assembly of two or more neutral components into a single crystalline lattice can alter properties like solubility and stability. Adamantane derivatives, particularly those with carboxylic acid groups, have been successfully used to form cocrystals. nih.gov The strategy involves using robust intermolecular interactions, such as the hydrogen bonding between a carboxylic acid and a pyridine, to guide the assembly. nih.gov

While there is no specific research on cocrystals of this compound, its hydrogen bond donor and acceptor sites make it a prime candidate for forming multi-component solids with suitable coformers. The carbohydrazide (B1668358) group could form strong synthons with complementary functional groups, such as carboxylic acids, to create novel cocrystalline materials.

Polymer Chemistry and Polymer Functionalization

The incorporation of the rigid adamantane cage into polymers is a well-established method for modifying their properties, such as thermal stability and mechanical strength.

Incorporation into Polymer Backbones or Side Chains

Adamantane units can be integrated into either the main chain or the side chains of polymers. For example, polyimides containing adamantane in the polymer backbone exhibit significantly high glass transition temperatures and excellent thermal stability. The bulky adamantane group disrupts chain packing and reduces intermolecular interactions, leading to unique material properties.

Alternatively, adamantane can be attached to polymer side chains. A common approach involves the post-polymerization modification of a pre-existing polymer. For instance, poly(2-oxazoline) copolymers have been functionalized with pendant adamantane groups via amidation reactions. mdpi.comresearchgate.net Although this does not use a carbohydrazide linker, it demonstrates the principle of attaching adamantane to a polymer scaffold. A hypothetical this compound could serve as a functional initiator or monomer in polymerization reactions, or be grafted onto a polymer backbone, to impart the rigidity and hydrophobicity of the adamantane moiety.

Development of Responsive Materials with Adamantane-Carbohydrazide Units

Furthermore, acid-responsive polymers have been created using an adamantane core to build star-shaped amphiphilic block copolymers. nih.govnih.gov These polymers can self-assemble into micelles and exhibit pH-responsive behavior, making them suitable for applications like controlled drug delivery. nih.govnih.gov While this compound itself has not been used in these systems, its structure is conducive to being incorporated into polymers that could exhibit similar stimuli-responsive characteristics, with the hydrazide group offering additional hydrogen-bonding capabilities.

Nanoscience and Nanomaterials Integration

The integration of this compound into nanomaterials leverages the inherent properties of the adamantane moiety for creating stable, functional, and self-assembling nanosystems.

Surface Functionalization of Nanoparticles

The functionalization of nanoparticle surfaces is a critical step in tailoring their physicochemical properties for specific applications. This process involves attaching organic or inorganic molecules to the nanoparticle surface to enhance stability, biocompatibility, or to introduce specific functionalities. nih.gov this compound is a compelling candidate for this purpose due to its bifunctional nature.

The carbohydrazide group (-CONHNH₂) offers a versatile reactive handle for covalent attachment to nanoparticle surfaces. For instance, nanoparticles with surface carboxyl groups can be readily coupled with the terminal amine of the hydrazide via standard carbodiimide (B86325) chemistry. Conversely, the hydrazide can react with surface aldehydes or ketones to form stable hydrazone linkages. This versatility allows for the functionalization of a wide array of nanomaterials, including those based on silica, gold, and various polymers. researchgate.net

The adamantane cage, on the other hand, imparts significant properties to the functionalized nanoparticle. Its high lipophilicity and rigid structure can influence the dispersibility of nanoparticles in non-polar media and create a robust, protective layer on the surface. mdpi.com Furthermore, the adamantane group is renowned for its ability to form strong host-guest complexes with macrocycles like cyclodextrins and cucurbiturils. mdpi.comnih.gov This interaction can be exploited to create responsive nanoparticle systems or to facilitate non-covalent assembly.

Table 1: Potential Nanoparticle Functionalization Strategies with this compound

| Nanoparticle Material | Surface Group | Coupling Chemistry | Resulting Linkage |

| Silica (SiO₂) | Carboxylic Acid (-COOH) | Carbodiimide (e.g., EDC) | Amide Bond |

| Gold (Au) | Thiol-reactive linker | Thiol-Maleimide | Thioether Bond |

| Polymeric | Aldehyde (-CHO) | Condensation | Hydrazone Bond |

| Iron Oxide (Fe₃O₄) | Epoxide | Ring-opening | Amine Linkage |

This table illustrates hypothetical functionalization pathways based on the known reactivity of the carbohydrazide moiety.

Self-Assembly on Surfaces

The self-assembly of molecules on surfaces is a powerful bottom-up approach to creating ordered nanostructures. Adamantane derivatives are particularly effective in directing self-assembly due to their defined geometry and propensity for intermolecular interactions. Research on related N'-(adamantan-2-ylidene)hydrazide derivatives shows that the adamantane cage and the central hydrazine group are pivotal in forming self-assembled structures through multiple hydrogen bonds and other non-covalent interactions. researchgate.netnih.gov

When deposited on a surface, this compound molecules could arrange into ordered monolayers or more complex supramolecular structures. The driving forces for this assembly would include:

Hydrogen Bonding: The carbohydrazide moiety contains both hydrogen bond donors (N-H) and acceptors (C=O), facilitating the formation of extensive hydrogen-bonding networks between molecules. nih.gov

Van der Waals Forces: The bulky adamantane cages can interlock or pack efficiently, maximizing van der Waals interactions and leading to stable, ordered arrays.

Host-Guest Interactions: On surfaces pre-functionalized with macrocyclic hosts like β-cyclodextrin, the adamantane moiety of this compound can act as a guest, driving a highly specific and directional self-assembly process. nih.gov

Studies on platinum(II) complexes with adamantane-based ligands have demonstrated that modulating the geometry of the adamantane unit can control the dimensionality of the self-assembly, leading to either 1D or 2D structures. rsc.org This suggests that the specific substitution pattern of the 2-isomer could lead to unique packing arrangements compared to the more symmetrical 1-isomer.

Sensor Development and Chemosensing

The unique binding capabilities of both the carbohydrazide group and the adamantane cage position this compound as a promising building block for the development of selective chemosensors.

Design of Chemosensors Utilizing Carbohydrazide Binding Sites

The carbohydrazide functional group is an effective binding site for various analytes, particularly metal ions. Chemosensors incorporating a carbohydrazide component have been successfully designed for the colorimetric detection of ions like Fe(II), Co(II), and Cu(II) in aqueous solutions. nih.gov The sensing mechanism often involves a color change upon coordination of the metal ion with the nitrogen and oxygen atoms of the hydrazide group.

A chemosensor based on this compound could be designed by coupling the molecule to a signaling unit, such as a fluorophore or chromophore. Upon binding of a target analyte to the carbohydrazide site, a change in the electronic properties of the system would lead to a detectable change in fluorescence or color. The design could involve a 2:1 sensor-to-metal binding ratio, as has been observed in other carbohydrazide-based sensors. nih.gov

Table 2: Potential Metal Ion Sensing with a Hypothetical this compound-based Sensor

| Metal Ion | Binding Ratio (Sensor:Metal) | Observable Change | Potential Binding Constant (Kₐ) |

| Cu²⁺ | 2:1 | Colorimetric (e.g., colorless to yellow) | ~3.0 x 10⁹ M⁻² nih.gov |

| Fe²⁺ | 2:1 | Colorimetric (e.g., colorless to blue) | ~1.0 x 10⁹ M⁻² nih.gov |

| Co²⁺ | 2:1 | Colorimetric (e.g., colorless to yellow) | ~2.0 x 10⁹ M⁻² nih.gov |

This table is based on reported data for a pyridyl-carbohydrazide sensor and illustrates the potential sensing capabilities. nih.gov

Adamantane's Role in Receptor Design for Selective Sensing